molecular formula C13H8ClN3O4 B5565784 2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole

2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole

Cat. No. B5565784
M. Wt: 305.67 g/mol
InChI Key: UENMQZHIWLDHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CNPFO and is a derivative of oxadiazole. CNPFO is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biological studies.

Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole and its related compounds has been explored for their potential antibacterial activities. These compounds have exhibited strong antibacterial activities against Staphylococcus aureus. The study emphasizes the significance of the 1,3,4-oxadiazole and furan derivatives in developing potent antibacterial agents (Hirao, Kato, & Hirota, 1971).

Antimicrobial and Antifungal Properties

Further research into the synthesis of furan compounds has revealed that derivatives of 2-(2-chloro-4-nitrophenyl)-5-(2-methyl-3-furyl)-1,3,4-oxadiazole show promising antibacterial and antifungal activities. These compounds have been synthesized and tested for their efficacy against Staphylococcus aureus and other microorganisms, displaying strong antibacterial activity but showing weak or no activity against other tested microbes (Hirao & Kato, 1971).

Corrosion Inhibition Efficiency

The application of oxadiazole derivatives in corrosion inhibition has been investigated, highlighting their effectiveness in protecting mild steel against corrosion in acidic environments. The study showcases the synthesis of new oxadiazole derivatives and their high corrosion inhibition efficiency, which is supported by weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).

Synthetic Methodologies under Microwave Irradiation

Research on the synthesis of oxadiazole derivatives under microwave irradiation presents a novel approach to the cyclization of furancarboxylic acid and aroyl hydrazines. This method offers advantages such as high yield, faster reaction rates, and simplified work-up procedures, illustrating the efficiency of microwave-assisted synthesis in the production of oxadiazole derivatives (Zheng, 2004).

Antimycobacterial Activity

The antimycobacterial activity of oxadiazole derivatives has been explored, with some compounds showing significant activity against Mycobacterium tuberculosis H37Rv. This highlights the potential of these derivatives in the development of new treatments for tuberculosis, offering a promising avenue for future research in antimycobacterial drug discovery (Jafari et al., 2017).

properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4/c1-7-9(4-5-20-7)12-15-16-13(21-12)10-3-2-8(17(18)19)6-11(10)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENMQZHIWLDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5687950

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.